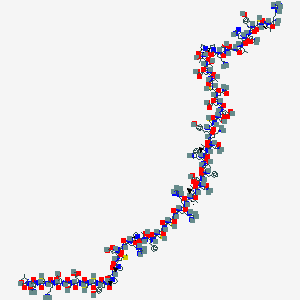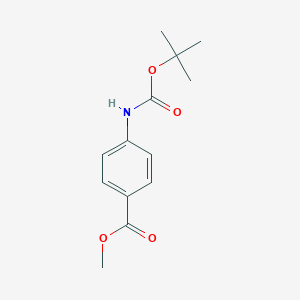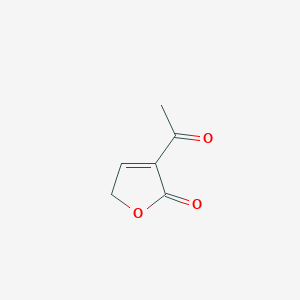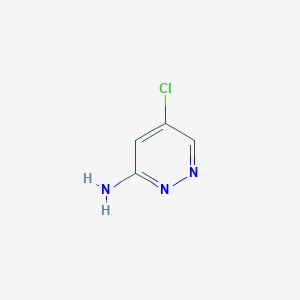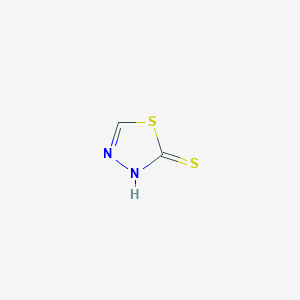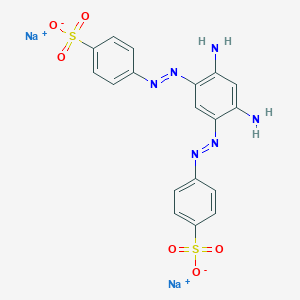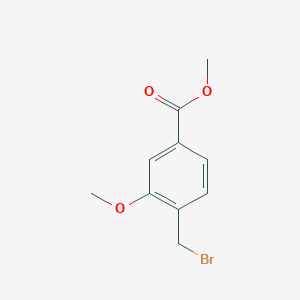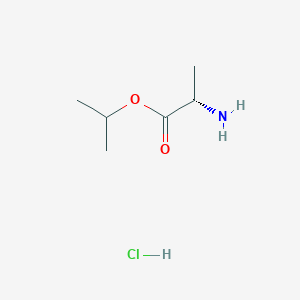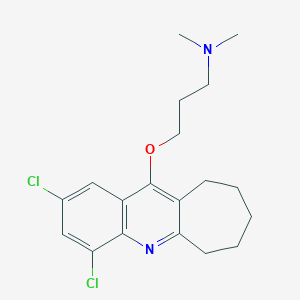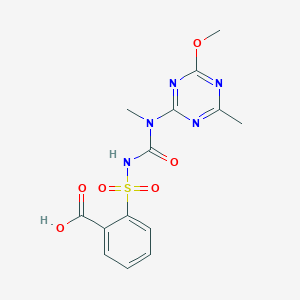
三苯磺隆
描述
Tribenuron is a sulfonylurea herbicide that is widely used for weed control in various crops. It functions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death. Tribenuron is particularly effective against broadleaf weeds and is used in cereals, pasture, and plantation crops .
Synthesis Analysis
The synthesis of tribenuron-methyl involves using sodium dicyandiamide and saccharin as raw materials. The process includes a ring-opening reaction followed by phosgenation and condensation, resulting in a total yield of 57.0% and a product purity of 95.6%. This method has been successfully industrialized, indicating its practical application in producing the herbicide at a commercial scale10.
Molecular Structure Analysis
Tribenuron-methyl's molecular structure includes a triazine ring, which is a common feature in many herbicides. The molecule also contains a sulfonylurea bridge, which is essential for its herbicidal activity. The specific molecular interactions of tribenuron with the ALS enzyme are critical for its function as an inhibitor10.
Chemical Reactions Analysis
Upon exposure to light, tribenuron-methyl can undergo transformation, leading to the degradation of the herbicide into various byproducts. Studies have shown that irradiation of tribenuron-methyl in different solvents results in the formation of several degradation products, such as 4-methoxy-6-methyl-2-aminomethyl-1,3,5-triazine and methyl-2-(aminosulfonyl) benzoate, among others. The degradation follows first-order kinetics, with the rate of degradation varying depending on the solvent .
Physical and Chemical Properties Analysis
Tribenuron-methyl is a member of the sulfonylurea family of herbicides, which are known for their high potency at low application rates. The physical and chemical properties of tribenuron-methyl, such as its solubility, stability, and photodegradation behavior, are important for understanding its behavior in the environment and its efficacy as a herbicide. For instance, its photostability is a key factor in determining its longevity and activity in the field .
Case Studies and Resistance Mechanisms
Several studies have reported the development of resistance to tribenuron-methyl in various weed species. For example, mutations at the Pro197 position of the ALS gene have been identified as a resistance mechanism in corn poppy (Papaver rhoeas) and flixweed (Descurainia sophia) populations. These mutations alter the secondary structure of the ALS enzyme, preventing the binding of tribenuron and conferring resistance . Additionally, metabolic resistance mediated by cytochrome P450 enzymes has been observed in Descurainia sophia, where enhanced rates of tribenuron-methyl metabolism contribute to resistance .
Environmental Impact and Biodegradation
The environmental impact of tribenuron-methyl is a concern, particularly its phytotoxicity to rotating crops. Microbial activity plays a crucial role in the removal of tribenuron-methyl from polluted soil. Certain bacterial strains, such as Serratia sp. strain BW30, have been shown to degrade tribenuron-methyl through a process of acidohydrolysis mediated by microbial activity at the cell-soil interface . Additionally, the augmentation of tribenuron-methyl removal from soil using Bacillus sp. strain BS2 and indigenous earthworms has been demonstrated, suggesting potential strategies for bioremediation .
Bioefficacy and Agricultural Use
The bioefficacy of tribenuron-methyl in agricultural settings has been studied, with findings indicating that it is highly efficient in controlling broad-leaf weeds in wheat. The application of tribenuron-methyl at different doses has shown significant reductions in weed population and dry matter accumulation, leading to increased wheat yields. Residue analysis has confirmed that tribenuron-methyl is safe for use at certain application rates, as residues in wheat grains were below detectable levels .
科学研究应用
植物代谢反应
三苯磺隆甲酯是某些除草剂中的活性物质,已研究了它对矢车菊 (Centaurea cyanus L.) 等植物的影响。研究表明,三苯磺隆甲酯会影响植物各部分的代谢反应,影响发芽、化学成分和光合效率。这对农业实践有影响,尤其是在理解和管理杂草对三苯磺隆甲酯等除草剂的抗性方面 (Saja、Rys、Stawoska 和 Skoczowski,2016)。
环境影响和毒性
已经对三苯磺隆甲酯的环境影响,特别是对水生生物的影响进行了研究。例如,研究了它对斑马鱼胚胎和幼虫的毒性作用,强调了对水生生态系统中除草剂污染的担忧 (YÖN ERTUĞ、Dinç 和 Öztürk,2021)。
除草剂功效和佐剂使用
研究已经探索了佐剂如何影响三苯磺隆在杂草控制中的功效。甲基化植物油和碱性 pH 混合物等佐剂可以增强三苯磺隆的除草活性,为优化其在农业中的使用提供见解 (Zollinger,2005)。
杂草中的突变和抗性
三苯磺隆作为除草剂的持续使用会导致杂草(如土芥(Descurainia sophia))产生抗性,研究表明乙酰乳酸合酶 (ALS) 酶中的特定氨基酸突变是一种抗性机制 (Xu 等,2015)。
电化学分析
已经研究了三苯磺隆的电化学性质,这对于了解其在各种环境中的行为非常重要。此类研究有助于建立三苯磺隆样品定量测定方法 (Olmedo 等,1997)。
土壤和气候对除草剂活性的影响
已经研究了三苯磺隆甲酯与各种土壤和气候条件之间的相互作用,以了解其在不同环境条件下的活性和功效。这项研究对于在不同的农业环境中有效管理杂草至关重要 (Kieloch,2014)。
联合除草剂应用
研究还集中在三苯磺隆甲酯与其他除草剂联合使用的功效上,为小麦等作物中有效的杂草控制策略提供了见解 (Singh、Punia、Balyan 和 Malik,2008)。
安全和危害
未来方向
Research is ongoing to understand the molecular basis of resistance to tribenuron-methyl in various plant species . This research could lead to the development of new strategies for managing resistance to this herbicide. Additionally, studies are being conducted to enhance the solubility and bioavailability of tribenuron-methyl, which could improve its effectiveness as a herbicide .
属性
IUPAC Name |
2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXUHDXIARLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147486 | |
| Record name | Tribenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenuron | |
CAS RN |
106040-48-6 | |
| Record name | Tribenuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106040-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



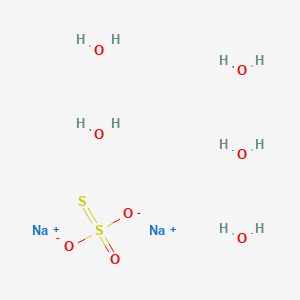
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
